5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16323048
Molecular Formula: C17H18ClN3OS
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide -](/images/structure/VC16323048.png)
Specification
Molecular Formula | C17H18ClN3OS |
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Molecular Weight | 347.9 g/mol |
IUPAC Name | 5-chloro-1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-2-carboxamide |
Standard InChI | InChI=1S/C17H18ClN3OS/c1-11(2)21-14-4-3-13(18)9-12(14)10-15(21)17(22)20-6-5-16-19-7-8-23-16/h3-4,7-11H,5-6H2,1-2H3,(H,20,22) |
Standard InChI Key | SKWIFCWOFZVTAE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
The molecular architecture of 5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide consists of three primary components:
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A 5-chloroindole core with a propan-2-yl (isopropyl) substituent at the N1 position.
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A carboxamide group at the C2 position of the indole ring.
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A 2-(1,3-thiazol-2-yl)ethyl side chain linked to the carboxamide nitrogen.
Table 1: Key Physicochemical Properties
The chlorine atom at the C5 position of the indole ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and intermolecular interactions in biological systems . The isopropyl group at N1 contributes to steric bulk, which may influence binding affinity in receptor-ligand interactions .
Synthetic Strategies and Optimization
While no direct synthesis of this compound is documented, analogous routes for thiazolyl-indole-2-carboxamides provide a methodological framework . A plausible synthetic pathway involves:
Step 1: Indole Core Functionalization
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N1-Alkylation: Reacting 5-chloroindole-2-carboxylic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the isopropyl group .
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Carboxamide Formation: Coupling the alkylated indole-2-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine using peptide coupling agents.
Critical challenges include:
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Coupling efficiency: Bulky substituents (isopropyl, thiazole) may necessitate optimized conditions. EDC/HOBt systems show superior performance over DCC for sterically hindered substrates (76% yield in analogs) .
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Regioselectivity: Ensuring alkylation occurs exclusively at N1 rather than competing positions requires careful control of reaction stoichiometry and temperature .
Step 2: Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound from byproducts .
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Structural confirmation via NMR typically reveals:
Pharmacological Profile and Target Engagement
Though direct activity data for this compound are unavailable, structurally related indole-2-carboxamides exhibit notable pharmacological behaviors:
Cannabinoid Receptor Modulation
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CB1 allosteric modulation: Analogous 5-chloroindole-2-carboxamides demonstrate nanomolar binding affinities (Kᵢ = 89–259 nM) and cooperativity (α = 24.5) at CB1 receptors .
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Structure-activity relationships (SAR):
Table 2: Hypothetical Biological Activity
Physicochemical and ADMET Considerations
Solubility and Permeability
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Aqueous solubility: Estimated at 12–18 μM (pH 7.4) due to high logP .
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Caco-2 permeability: Predicted Papp = 8.6 × 10⁻⁶ cm/s (moderate absorption) .
Metabolic Stability
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Primary metabolites: Hydroxylation at isopropyl (CYP2C9) and thiazole S-oxidation (CYP3A4) .
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Half-life (human liver microsomes): ~45 minutes (estimated from chlorinated analogs) .
Applications and Development Challenges
Therapeutic Prospects
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Neuropathic pain: CB1 allosteric modulators avoid psychotropic effects of orthosteric agonists .
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Antimicrobial adjuvants: Potential to restore β-lactam efficacy in MRSA through efflux pump inhibition .
Synthetic Hurdles
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